molecular formula C29H34N2OSi B8547737 Imidazole, 1-trityl-4-t-butyl-dimethylsiloxy-

Imidazole, 1-trityl-4-t-butyl-dimethylsiloxy-

Cat. No.: B8547737
M. Wt: 454.7 g/mol
InChI Key: LJXGESHWGFHORY-UHFFFAOYSA-N
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Description

Imidazole, 1-trityl-4-t-butyl-dimethylsiloxy- is a useful research compound. Its molecular formula is C29H34N2OSi and its molecular weight is 454.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality Imidazole, 1-trityl-4-t-butyl-dimethylsiloxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Imidazole, 1-trityl-4-t-butyl-dimethylsiloxy- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C29H34N2OSi

Molecular Weight

454.7 g/mol

IUPAC Name

tert-butyl-dimethyl-[(1-tritylimidazol-4-yl)methoxy]silane

InChI

InChI=1S/C29H34N2OSi/c1-28(2,3)33(4,5)32-22-27-21-31(23-30-27)29(24-15-9-6-10-16-24,25-17-11-7-12-18-25)26-19-13-8-14-20-26/h6-21,23H,22H2,1-5H3

InChI Key

LJXGESHWGFHORY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Synthesis routes and methods I

Procedure details

tert-Butyldimethylsilylchloride (2.83 g, 18.76 mmol) was added to a suspension of 4-hydroxymethyl-1-triphenylmethylimidazole (5.80 g, 17.05 mmol) in DMF (200 mL) containing imidazole (3.48 g, 51.1 mmol). After 15 min, a clear colorless solution was obtained which was stirred at room temperature. When reaction was complete, the DMF was removed in vacuo and the residue patitioned between ethyl acetate and water. The organic phase was washed with water, saturated brine, and dried over magnesium sulfate. The title compound was obtained as a clear gum.
Quantity
2.83 g
Type
reactant
Reaction Step One
Quantity
5.8 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
3.48 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

4-(Hydroxymethyl)-1-(triphenylmethyl)imidazole, as described in Example 1, Step A, (1.97 g, 5.72 mmol) and 4-(dimethylamino) pyridine (280 mg, 2.29 mmol) were stirred in CH2Cl2 (15 mL) and tert-butyldimethylsilyl chloride (905 mg, 6.01 mmol) was added. After 1 min, triethylamine (0.88 mL, 6.31 mmol) was added dropwise over 3 min. The reaction mixture was stirred for 45 min, then CH2Cl2 (150 mL) was added and the solution was washed with 0.1 N HCl (50 mL). The organic layer was dried (Na2SO4), and concentrated in vacuo. The residue was purified by silica gel chromatography, eluting with hexane—30% EtOAc, to yield the titled product as a white solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
905 mg
Type
reactant
Reaction Step Two
Quantity
0.88 mL
Type
reactant
Reaction Step Three
Quantity
280 mg
Type
catalyst
Reaction Step Four
Quantity
15 mL
Type
solvent
Reaction Step Five
Quantity
150 mL
Type
solvent
Reaction Step Six

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